molecular formula C11H12ClNO2 B2662354 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile CAS No. 855715-19-4

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile

Cat. No.: B2662354
CAS No.: 855715-19-4
M. Wt: 225.67
InChI Key: WMMYRTPTGMOELR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a propan-2-yloxy group attached to a benzonitrile core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile typically involves the following steps:

Chemical Reactions Analysis

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .

Comparison with Similar Compounds

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-chloro-5-methoxy-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMYRTPTGMOELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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